Ethyl 2-(6-methylpyridin-3-yl)acetate
Overview
Description
Ethyl 2-(6-methylpyridin-3-yl)acetate is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-methylpyridin-3-yl)acetate typically involves the esterification of 6-methylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 6-methylpyridine-3-carboxylic acid.
Reduction: 6-methylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-methylpyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could modulate various biochemical pathways.
Comparison with Similar Compounds
- Ethyl 2-(4-methylpyridin-3-yl)acetate
- Ethyl 2-(3-methylpyridin-2-yl)acetate
- Ethyl 2-(5-methylpyridin-4-yl)acetate
Comparison: Ethyl 2-(6-methylpyridin-3-yl)acetate is unique due to the position of the methyl group on the pyridine ring. This positional difference can significantly affect the compound’s reactivity and interaction with other molecules. For example, the 6-methyl group may provide steric hindrance, influencing the compound’s ability to participate in certain reactions compared to its isomers.
Biological Activity
Ethyl 2-(6-methylpyridin-3-yl)acetate, with the molecular formula C10H13NO2 and CAS number 91843-27-5, is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
- Molecular Weight : 179.216 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
- LogP (Partition Coefficient) : 1.4956
The biological activity of this compound is thought to arise from its interaction with specific molecular targets in biological systems. While the precise mechanisms are still being elucidated, it is believed that the compound may modulate various biochemical pathways by interacting with enzymes or receptors. This interaction can lead to alterations in cellular processes, contributing to its antimicrobial and anticancer properties .
Antimicrobial Activity
This compound has shown promising results in antimicrobial studies. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in the table below:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.0195 |
Bacillus subtilis | 0.0048 |
Pseudomonas aeruginosa | 0.039 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
A study examining the effects of related pyridine derivatives found that certain structural modifications could enhance anticancer activity. Although specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy against cancer cells .
Case Studies and Research Findings
- Study on Antibacterial Activity : A comprehensive examination of various pyridine derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains of bacteria. The study highlighted the importance of structural features in determining bioactivity, suggesting that modifications to the pyridine ring could optimize antimicrobial efficacy .
- Anticancer Research : Investigations into related compounds have shown that modifications at specific positions on the pyridine ring can lead to enhanced cytotoxicity against cancer cell lines. This suggests a potential pathway for further research into this compound as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-(6-methylpyridin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)11-7-9/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZNDLSLVBGHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.